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Introduction
Leptomeningeal metastases (LM) represent a devastating complication of advanced cancer,

characterized by the dissemination of malignant cells to the cerebrospinal fluid (CSF) and the

membranes surrounding the brain and spinal cord. The unique, nutrient-sparse

microenvironment of the CSF presents a significant challenge for cancer cell survival. Recent

research has illuminated a critical dependency of LM cells on iron for their proliferation and

survival within this restricted environment.[1][2][3][4][5]

Cancer cells in the leptomeninges have been shown to upregulate a specific iron-scavenging

system, consisting of the iron-binding protein lipocalin-2 (LCN2) and its receptor SLC22A17, to

acquire the limited iron available in the CSF.[3][6][7] This discovery has identified iron

metabolism as a key therapeutic vulnerability in LM. Deferoxamine (DFO), a potent and well-

characterized iron chelator, has emerged as a promising therapeutic agent.[4][8][9] By

sequestering iron, DFO effectively starves LM cells of this essential nutrient, leading to cell

growth inhibition and prolonged survival in preclinical models.[1][2][3] This document provides

detailed application notes and protocols based on the foundational preclinical studies and

subsequent clinical trials of deferoxamine for the treatment of leptomeningeal metastases.
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Deferoxamine functions as an anti-neoplastic agent in the context of leptomeningeal

metastases by targeting the unique iron dependency of cancer cells within the cerebrospinal

fluid.

Iron-Scarce Microenvironment: The CSF is an iron-poor environment, which forces cancer

cells to adapt to survive.[1][5]

Upregulation of Iron Uptake Machinery: To overcome this challenge, LM cells upregulate the

expression of the iron-binding protein LCN2 and its transporter SLC22A17. This system

allows the cancer cells to efficiently scavenge and internalize the limited iron available.[3][6]

[7]

Iron Chelation by Deferoxamine: When administered directly into the CSF (intrathecally),

deferoxamine, a high-affinity iron chelator, binds to free iron, forming a stable complex

called ferrioxamine.[8][9]

Induction of Iron Starvation: This sequestration of iron makes it unavailable for uptake by the

cancer cells via the LCN2/SLC22A17 system.

Downstream Anti-Tumor Effects: The resulting intracellular iron depletion inhibits critical iron-

dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis.

[10] This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of

apoptosis (programmed cell death), ultimately suppressing tumor growth.[10]
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Figure 1: Mechanism of Deferoxamine in Leptomeningeal Metastases.

Data Presentation
Preclinical Efficacy of Intrathecal Deferoxamine
The foundational preclinical studies utilized mouse models of leptomeningeal metastases

derived from human breast (MDA231-LeptoM) and lung (PC9-LeptoM) cancer cell lines. These

studies demonstrated a significant reduction in tumor growth and a marked improvement in

survival with intrathecal DFO administration.
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Table 1: Survival Analysis in Preclinical LM Models Treated with Intrathecal Deferoxamine

Cell Line
Model

Treatment
Group

Median
Survival
(Days)

Survival
Benefit vs.
Vehicle

p-value

MDA231-

LeptoM
Vehicle 23 - <0.0001

Deferoxamine

(DFO)
35 +12 days (+52%)

PC9-LeptoM Vehicle 21 - <0.0001

Deferoxamine

(DFO)
33 +12 days (+57%)

Data synthesized from survival curves presented in Chi et al., Science (2020).

Table 2: Quantification of Tumor Burden in Preclinical LM Model

Cell Line
Model

Treatment
Group

Endpoint
Tumor Burden
(Photons/sec)

Reduction vs.
Vehicle

p-value

MDA231-

LeptoM
Vehicle ~1.5 x 10⁷ - <0.001

Deferoxamine

(DFO)
~0.5 x 10⁷ ~67%

Data estimated from bioluminescence imaging graphs in Chi et al., Science (2020).

Clinical Trial Data (Phase Ia/Ib)
A first-in-human clinical trial (NCT05184816) evaluated the safety and efficacy of intrathecal

deferoxamine in patients with solid tumor LM.

Table 3: Phase Ia Dose Escalation and Safety Summary
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Dose Level
IT-DFO
Dose

Number of
Patients

Dose-
Limiting
Toxicities
(DLTs)

Adverse
Events (Any
Grade)

Maximum
Tolerated
Dose (MTD)

1 10 mg 4 0

Vomiting
(50%),
Nausea
(37.5%),
Chills
(25%),
Myalgias
(25%),
Tremor
(25%)

10 mg

2 30 mg 4

2 (Grade 3

Vomiting,

Grade 3

Syncope)

Data from the Phase 1a analysis of trial NCT05184816.[6]

Table 4: Preliminary Efficacy in Phase Ia Trial

Patient Cohort
Number of
Evaluable Patients

Primary
Malignancy

Median Overall
Survival (95% CI)

Dose Escalation 7
Breast (n=4), Lung
(n=2), Colon (n=1),
Sarcoma (n=1)

10.0 months (6.5 -
NA)

Data from the Phase 1a analysis of trial NCT05184816.[6]
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Protocol 1: In Vivo Murine Model of Leptomeningeal
Metastases
This protocol is based on the methodology described by Chi et al. (2020) for establishing and

treating LM in mice.

1. Cell Line Preparation:

Use human cancer cell lines engineered for stable expression of luciferase (e.g., MDA-MB-
231-LeptoM-luc or PC9-LeptoM-luc) to enable bioluminescence imaging.
Culture cells in appropriate media (e.g., DMEM for MDA231, RPMI for PC9) supplemented
with 10% FBS and 1% penicillin-streptomycin.
Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash cells twice with
sterile, ice-cold PBS.
Resuspend cells in sterile PBS at a final concentration of 1 x 10⁵ cells per 10 µL. Keep on ice
until injection.

2. Intracisternal Injection for LM Induction:

Anesthetize 6- to 8-week-old female athymic nude mice using isoflurane.
Place the mouse in a stereotactic frame, flexing the head downward to open the space
between the occipital bone and the first cervical vertebra.
Using a Hamilton syringe with a 30-gauge needle, slowly inject 10 µL of the cell suspension
(1 x 10⁵ cells) directly into the cisterna magna.
Monitor the animal until it recovers from anesthesia.

3. Deferoxamine Preparation and Administration:

Prepare a stock solution of Deferoxamine mesylate salt in sterile saline or PBS. The
preclinical studies used a dose of 2 mg/kg.
For a 25g mouse, this equates to a 50 µg dose. Dilute the stock solution to deliver this dose
in a 10 µL volume.
On day 7 post-tumor cell inoculation (or as per experimental design), begin treatment.
Administer 10 µL of the DFO solution (or vehicle control) via intracisternal injection, following
the same procedure as in step 2.
Repeat administration every 3 days.

4. Monitoring Tumor Burden and Survival:
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Bioluminescence Imaging (BLI): Once weekly, anesthetize mice and administer D-luciferin
(150 mg/kg, intraperitoneal injection). After 10 minutes, image the dorsal and cranial regions
using an in vivo imaging system (IVIS). Quantify the signal as total flux (photons/second).
Survival: Monitor mice daily for signs of neurological impairment (e.g., head tilt, paralysis,
lethargy) or weight loss (>20%). Euthanize mice upon reaching humane endpoints and
record the date for survival analysis.
Histology: At the endpoint, perfuse mice with PBS followed by 4% paraformaldehyde.
Harvest brain and spinal cord tissues, process for paraffin embedding, and perform
Hematoxylin and Eosin (H&E) staining to confirm tumor presence in the leptomeninges.

Click to download full resolution via product page

start [label="Day 0:\nInduce LM via\nIntracisternal Injection\n(1x10⁵

cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; randomize

[label="Randomize Mice into\nTreatment Groups"]; treat [label="Day 7,

10, 13...:\nIntracisternal Treatment\n(DFO or Vehicle)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Ongoing

Monitoring"]; bli [label="Weekly Bioluminescence\nImaging (BLI)

to\nQuantify Tumor Burden", fillcolor="#FBBC05"]; survival

[label="Daily Health & Survival\nChecks (Monitor for\nNeurological

Symptoms)", fillcolor="#FBBC05"]; endpoint

[label="Endpoint:\nEuthanasia at\nHumane Terminus",

fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data

Analysis:\nSurvival Curves &\nTumor Burden Quantification"];

start -> randomize; randomize -> treat; treat -> monitor; monitor ->

bli [dir=back]; monitor -> survival [dir=back]; bli -> endpoint;

survival -> endpoint; endpoint -> analysis; }

Figure 2: Preclinical Experimental Workflow for DFO in LM Mouse Models.

Protocol 2: Human Clinical Trial Protocol (Phase Ia/Ib
Summary)
This protocol is a summary of the methodology used in the NCT05184816 clinical trial.

1. Patient Eligibility:
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Adults (≥ 18 years) with confirmed LM from any solid tumor.
Karnofsky Performance Status ≥ 60.
Life expectancy ≥ 8 weeks.
Must have an Ommaya reservoir for intrathecal drug delivery.

2. Dosing and Administration:

Deferoxamine is administered intrathecally (IT) via the Ommaya reservoir over 10 minutes.
Phase Ia (Dose Escalation): Patients are enrolled in cohorts starting at 10 mg, with
subsequent cohorts receiving higher doses until the Maximum Tolerated Dose (MTD) is
determined. The MTD was established to be 10 mg.[6]
Dosing Frequency:
Cycle 1 (28 days): Twice weekly.
Cycle 2 (28 days): Once weekly.
Cycle 3+ : Once every two weeks.
Treatment continues until LM progression, unacceptable toxicity, or death.

3. Monitoring and Assessment:

Safety: Monitor for adverse events and dose-limiting toxicities.
Efficacy: Assess LM progression through neurological examinations, contrast-enhanced MRI
of the brain and spine, and CSF cytology.
Exploratory: Collect CSF to analyze circulating tumor cells (CTCs) and characterize the
metabolic impact of DFO on the CSF microenvironment.

Downstream Cellular Effects and Signaling
Pathways
Iron deprivation induced by deferoxamine triggers multiple downstream signaling pathways

that collectively inhibit cancer cell proliferation and survival.

Inhibition of Ribonucleotide Reductase: As a key iron-dependent enzyme, its inhibition blocks

the conversion of ribonucleotides to deoxyribonucleotides, halting DNA synthesis and repair.

Cell Cycle Arrest: The lack of dNTPs and the modulation of cyclin-dependent kinases (CDKs)

and their inhibitors (e.g., p21) lead to an arrest in the G1/S phase of the cell cycle.[10]

Studies show DFO can downregulate key proteins like Cyclin D1 and β-catenin.[10]
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Induction of Apoptosis: Iron depletion can increase the expression of pro-apoptotic proteins

(e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation

and programmed cell death.

Modulation of Signaling Cascades: Deferoxamine has been shown to inactivate pro-survival

pathways such as Wnt/β-catenin and p38MAPK/ERK, further contributing to its anti-tumor

effects.[10]

HIF-1α Regulation: While DFO is often used to stabilize Hypoxia-Inducible Factor 1-alpha

(HIF-1α) by inhibiting iron-dependent prolyl hydroxylases, its role in the context of LM

treatment is complex. In some cancer models, DFO-mediated apoptosis is independent of

HIF-1α, while in others, DFO has been shown to repress ROS/HIF-1α signaling.[2][10]
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Figure 3: Downstream Signaling Effects of Deferoxamine-Induced Iron Depletion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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